tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18187405
InChI: InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol

tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate

CAS No.:

Cat. No.: VC18187405

Molecular Formula: C13H20N2O3

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate -

Specification

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
IUPAC Name tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate
Standard InChI InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)
Standard InChI Key AINUYRZOJOEQHC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate features a phenyl ring substituted at the 3-position with a 1-amino-2-hydroxyethyl group, which is further protected by a tert-butyloxycarbonyl (Boc) group. The Boc group, a staple in peptide synthesis, shields the amine functionality during multi-step reactions. The hydroxyethyl moiety introduces chirality, yielding R- and S-enantiomers with distinct biological profiles. The canonical SMILES representation, CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N\text{CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N}, underscores its branched topology.

Physicochemical Characteristics

The compound’s lipophilicity, conferred by the tert-butyl group, enhances its membrane permeability, a critical factor in drug bioavailability. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC13H20N2O3\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight252.31 g/mol
IUPAC Nametert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate
Boiling PointNot reported
Melting PointNot reported
SolubilityModerate in polar solvents

The InChIKey AINUYRZOJOEQHC-UHFFFAOYSA-N\text{AINUYRZOJOEQHC-UHFFFAOYSA-N} facilitates database searches and computational modeling.

Synthesis and Reaction Pathways

Synthetic Strategies

The primary synthesis involves reacting 3-(1-amino-2-hydroxyethyl)aniline with di-tert-butyl dicarbonate ((Boc)2O(\text{Boc})_2\text{O}) in glycerol as a green solvent . This method achieves chemoselective N-Boc protection under mild conditions (room temperature, 1–24 hours), yielding >90% efficiency . Glycerol’s high viscosity and polarity stabilize intermediates, minimizing side reactions . Post-reaction, the product is extracted using a pet ether/ethyl acetate (9:1) mixture, with no need for column chromatography .

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of (Boc)2O(\text{Boc})_2\text{O}, forming a tetrahedral intermediate that collapses to release tert-butanol and CO2_2. The glycerol solvent likely stabilizes transition states through hydrogen bonding, enhancing reaction rates .

Applications in Medicinal Chemistry

Protecting Group Utility

The Boc group in this compound reversibly masks amines during peptide synthesis, preventing undesired side reactions (e.g., acylation or oxidation). Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free amine, enabling subsequent functionalization.

Biological Activity

Structural analogs exhibit neuroprotective effects by modulating γ-aminobutyric acid (GABA) receptors or inhibiting acetylcholinesterase. The hydroxyethyl group’s hydrogen-bonding capacity enhances target engagement, while the phenyl ring contributes to π-π stacking interactions with aromatic residues in enzyme active sites. Preclinical studies suggest potential in treating Alzheimer’s disease and epilepsy, though in vivo data remain limited.

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3 ): Signals at δ 1.43 ppm (9H, s, tert-butyl), δ 3.65–3.70 ppm (2H, m, CH2_2OH), and δ 6.90–7.30 ppm (4H, m, aromatic).

  • 13C^{13}\text{C} NMR: Peaks at δ 28.4 (tert-butyl CH3_3), δ 80.1 (quaternary C), and δ 155.2 (carbamate C=O).

Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 252.31 [M+H]+^+.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers, critical for pharmacokinetic studies.

Research Findings and Future Directions

Enantioselective Synthesis

The R-enantiomer exhibits 3-fold higher binding affinity to serotonin receptors than the S-form, highlighting the importance of stereochemical control. Catalytic asymmetric synthesis methods are under development to access enantiopure material.

Computational Modeling

Density functional theory (DFT) calculations predict a binding energy of −8.2 kcal/mol for the Boc group interacting with trypsin-like proteases, guiding rational drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator